3,5-dichloro-2-(chloromethyl)thiophene
Description
Properties
CAS No. |
100114-13-4 |
|---|---|
Molecular Formula |
C5H3Cl3S |
Molecular Weight |
201.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dichloro 2 Chloromethyl Thiophene
Foundational Approaches to Chloromethylation of Thiophene (B33073) Ring Systems
The introduction of a chloromethyl group onto a thiophene ring is a key functionalization reaction. The classical approach involves the use of formaldehyde (B43269) and hydrochloric acid, a method that has been extensively studied and modified to improve yields and selectivity.
Direct chloromethylation of thiophene is a well-established method for producing 2-(chloromethyl)thiophene. google.comorgsyn.org This reaction, often referred to as the Blanc chloromethylation, typically involves treating the aromatic substrate with formaldehyde and hydrogen chloride. wikipedia.org The process can be carried out using aqueous formaldehyde and concentrated hydrochloric acid, often with the introduction of hydrogen chloride gas to drive the reaction. google.comorgsyn.org Paraformaldehyde can also be used as the formaldehyde source. google.comthieme-connect.de
The reaction conditions, such as temperature and the ratio of reactants, are crucial for optimizing the yield of the desired product and minimizing the formation of byproducts. google.comgoogle.com For instance, maintaining a low temperature, typically between -15°C and +20°C, is advantageous. google.comgoogle.com The molar ratio of thiophene to the chloromethylating agents is also a critical parameter to control. google.comgoogle.com Various modifications to the classical procedure have been developed to enhance the yield and purity of 2-(chloromethyl)thiophene, including the use of different solvents and catalysts. google.com
Table 1: Reaction Conditions for Direct Chloromethylation of Thiophene
| Reagents | Catalyst | Temperature | Yield (%) | Reference |
| Thiophene, Formaldehyde, HCl | Zinc Chloride | 0°C | 40-41 | orgsyn.org |
| Thiophene, Paraformaldehyde, HCl | - | < 5°C | - | orgsyn.org |
| Thiophene, Formaldehyde, HCl | - | -5°C to -10°C | 65-75 | google.com |
| Thiophene, Paraformaldehyde, HCl | Dialkyl-ketone | 0°C to 10°C | - | google.com |
The mechanism of the Blanc chloromethylation is an electrophilic aromatic substitution. wikipedia.orgdur.ac.uk Under acidic conditions, formaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. wikipedia.org The aromatic π-electrons of the thiophene ring then attack the protonated formaldehyde, leading to the formation of a benzyl (B1604629) alcohol intermediate after rearomatization. wikipedia.org This alcohol is subsequently converted to the corresponding chloride in the presence of hydrochloric acid. wikipedia.org
The actual electrophilic species can vary depending on the specific reaction conditions. wikipedia.org In the presence of a Lewis acid catalyst like zinc chloride, species such as the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺) may be formed. wikipedia.org These highly reactive electrophiles can even react with moderately deactivated aromatic rings. wikipedia.org The reactivity of the aromatic substrate is a key factor; electron-rich systems like thiophene are more susceptible to chloromethylation than deactivated rings. thieme-connect.denumberanalytics.com
Regioselective Synthesis Strategies for Dichlorinated Thiophenes Preceding Functionalization
To synthesize 3,5-dichloro-2-(chloromethyl)thiophene, it is first necessary to prepare the 3,5-dichlorothiophene intermediate. This requires precise control over the halogenation of the thiophene nucleus.
The halogenation of thiophene is a facile reaction that can occur rapidly even at low temperatures. iust.ac.ir Thiophene is significantly more reactive towards electrophilic substitution than benzene (B151609), making controlled halogenation challenging. numberanalytics.com Direct chlorination of thiophene can lead to a mixture of chlorinated products, including addition products, which reduces the yield of the desired dichlorinated isomer. google.com
To achieve regioselectivity, various strategies can be employed. The choice of chlorinating agent, solvent, and reaction temperature can influence the position of halogenation. For instance, controlled conditions can lead to the clean production of 2-chloro- and 2,5-dichlorothiophene (B70043). iust.ac.ir The inherent reactivity of the thiophene ring directs initial substitution to the 2- and 5-positions. Therefore, to obtain a 3,5-disubstituted pattern, it is often necessary to start with a pre-functionalized thiophene or employ specific synthetic routes that favor substitution at the 3- and 4-positions.
Another strategy involves the use of 2,5-dichlorothiophene as a starting material for the synthesis of 3,4-disubstituted thiophenes, highlighting the utility of this dichlorinated intermediate in accessing various substitution patterns. acs.orgacs.org The facile electrophilic substitution at the 2- and 5-positions of thiophene makes the direct synthesis of 3-substituted derivatives difficult. acs.org Therefore, blocking the 2- and 5-positions with chlorine atoms allows for substitution to be directed to the 3- and 4-positions.
Targeted Introduction of the Chloromethyl Group on Dichlorinated Thiophene
Once 3,5-dichlorothiophene is obtained, the final step is the introduction of the chloromethyl group at the 2-position. This is typically achieved through a chloromethylation reaction similar to those described for the parent thiophene ring, but with the dichlorinated substrate.
The chloromethylation of 3,5-dichlorothiophene would be expected to proceed via an electrophilic aromatic substitution mechanism. The presence of two deactivating chloro groups on the thiophene ring would likely make the reaction more challenging than the chloromethylation of unsubstituted thiophene, potentially requiring harsher reaction conditions or more potent chloromethylating agents. The electrophile, generated from formaldehyde and HCl or other sources, would attack the electron-rich thiophene ring, with the substitution pattern being directed by the existing chloro substituents. The 2- and 5-positions in thiophene are the most reactive towards electrophiles, and since the 3- and 5-positions are already occupied by chlorine atoms, the incoming electrophile would be directed to one of the vacant alpha-positions, leading to the formation of this compound.
Optimization of Reaction Conditions for High Yield and Selectivity
The chloromethylation of thiophene is a critical process for producing compounds like this compound. Research has focused on optimizing reaction conditions to maximize the yield and selectivity of the desired product. Key factors that are manipulated include the ratio of reactants, reaction temperature, and duration. koreascience.kr
For instance, in the chloromethylation of biphenyl (B1667301), a similar aromatic compound, the Box-Wilson method has been employed to mathematically model the process. koreascience.kr This approach studies the relationship between variables such as the biphenyl to paraformaldehyde ratio, temperature, and reaction time to determine the optimal conditions for achieving the highest yield of the dichloromethylated product. koreascience.kr Such optimization strategies are directly applicable to the synthesis of chlorinated thiophene derivatives.
A common method for chloromethylation involves reacting thiophene with paraformaldehyde and hydrogen chloride gas. Controlling the flow rate of HCl and the reaction time are crucial for optimizing the yield. The reaction temperature is also a critical parameter that needs to be carefully controlled to minimize the formation of byproducts. google.comnbinno.com
Below is a table summarizing the effects of various reaction parameters on the chloromethylation of aromatic compounds, which can be extrapolated for the synthesis of this compound.
| Parameter | Effect on Yield and Selectivity | Optimized Condition |
| Reactant Ratio | Affects the degree of chloromethylation. | Precise molar ratios of thiophene, formaldehyde, and HCl are necessary to favor the desired product. |
| Temperature | Influences reaction rate and byproduct formation. | Lower temperatures, often between -15°C and +20°C, are generally preferred to reduce polymerization and tar formation. google.comgoogle.com |
| Reaction Time | Determines the extent of the reaction. | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side reactions. |
| Catalyst | Can significantly enhance reaction rate and selectivity. | Lewis acids are commonly used to facilitate the reaction. researchgate.net |
Role of Lewis Acid Catalysts and Reaction Media in Chloromethylation
Lewis acid catalysts play a fundamental role in activating the electrophile during chloromethylation. youtube.com By coordinating to the carbonyl oxygen of formaldehyde, the Lewis acid increases its electrophilicity, making it more susceptible to attack by the thiophene ring. youtube.com Common Lewis acids used in this reaction include aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). koreascience.kr
Recent studies have explored the use of zinc iodide (ZnI₂) as a catalyst in conjunction with chlorosulfonic acid and dimethoxymethane (B151124) in dichloromethane, which has shown to be an efficient system for the chloromethylation of various aromatic compounds. researchgate.net This method offers good to excellent yields under mild conditions. researchgate.net
The following table details the function of various catalysts and media in chloromethylation reactions.
| Component | Role in Chloromethylation | Examples |
| Lewis Acid Catalyst | Activates the electrophile (formaldehyde). youtube.com | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Zinc iodide (ZnI₂). koreascience.krresearchgate.netchemicalbook.com |
| Reaction Medium | Solubilizes reactants and influences reaction kinetics. | Dichloromethane, Carbon disulfide. researchgate.netchemicalbook.com |
Utilization of Keto-Group Containing Solvents in Enhanced Chloromethylation Processes
A significant advancement in the chloromethylation of thiophene has been the discovery that using a solvent containing a keto-group can lead to a much purer product with a significant reduction in byproducts like 3-chloromethyl-thiophene. google.comgoogle.com This method has been shown to be effective in producing 2-chloromethyl-thiophene with a purity that meets stringent industrial requirements, and it can be adapted for the synthesis of its dichlorinated analogue. google.comgoogle.com
The use of dialkyl-ketone type solvents, such as acetone, methyl-ethyl-ketone, or methyl-isobutyl-ketone, has been patented for this purpose. google.comgoogle.com The process is typically carried out at low temperatures, between -15°C and +20°C, to further minimize the formation of undesirable tars and polymers. google.comgoogle.com This approach is particularly advantageous for large-scale production as it allows for a more controlled reaction and simpler purification of the final product. google.comgoogle.com
The table below highlights the advantages of using keto-group containing solvents.
| Solvent Type | Advantage | Examples |
| Keto-Group Containing Solvents | Leads to higher purity of the chloromethylated product by minimizing byproduct formation and tarring. google.comgoogle.com | Acetone, Methyl-ethyl-ketone, Methyl-isobutyl-ketone. google.comgoogle.com |
Alternative Synthetic Routes to this compound Analogues
While direct chloromethylation is a primary route, alternative synthetic strategies can provide access to analogues of this compound, which are also valuable in chemical synthesis.
Transformations from Related Thienylcarbinols
An alternative method for preparing chloromethylthiophenes involves the transformation of the corresponding thienylcarbinols. For example, 2-chloromethylthiophene can be synthesized by reacting 2-thienylcarbinol with hydrogen chloride. orgsyn.org This approach can be extended to the synthesis of dichlorinated analogues, provided the corresponding dichlorinated thienylcarbinol is available. The reaction of the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), can also yield the desired chloromethyl derivative.
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) offer an efficient pathway to create a diverse range of thiophene derivatives from simple starting materials in a single step. tandfonline.comnih.govnih.gov These reactions are highly atom-economical and can be used to introduce various substituents onto the thiophene ring. tandfonline.comnih.gov While not a direct route to this compound itself, MCRs are invaluable for synthesizing a library of structurally diverse thiophene analogues. nih.govresearchgate.net For instance, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes, which can then be further functionalized. nih.govnih.gov
Considerations for Scalable Synthesis and Process Optimization
For any synthetic method to be industrially viable, scalability and process optimization are paramount. The use of keto-group containing solvents in chloromethylation is a prime example of a process that has been optimized for large-scale production, offering high purity and yield. google.comgoogle.com When considering scaling up a synthesis, factors such as heat transfer, mixing, and the safe handling of reagents become critical. The choice of catalysts that are efficient and easily separable from the reaction mixture is also a key consideration. researchgate.net Furthermore, developing robust analytical methods to monitor the reaction progress and product purity is essential for quality control in a manufacturing setting.
Chemical Reactivity and Mechanistic Transformations of 3,5 Dichloro 2 Chloromethyl Thiophene
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group at the 2-position of the thiophene (B33073) ring is highly susceptible to nucleophilic attack. This reactivity is the basis for introducing a wide array of functional groups onto the thiophene scaffold.
Introduction of Diverse Functionalities via SN1 and SN2 Pathways
The carbon of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. Depending on the nucleophile, solvent, and reaction conditions, these substitutions can proceed through either an SN1 or SN2 mechanism. The stability of the potential carbocation intermediate, a thienylmethyl cation, can favor SN1 pathways under certain conditions.
A notable application of this reactivity is in the synthesis of antifungal agents. For instance, the synthesis of Tioconazole involves the O-alkylation of a substituted imidazole (B134444) with a thiophene derivative, a reaction analogous to the nucleophilic substitution on the chloromethyl group of similar thiophene compounds. nbinno.com
Cyclization Reactions to Form Fused Heterocyclic Systems
The reactive chloromethyl group is a key handle for constructing fused heterocyclic systems. Through intramolecular nucleophilic substitution, where a nucleophilic center is present elsewhere in the molecule, new rings can be annulated onto the thiophene core. This strategy is instrumental in the synthesis of various biologically active and materially significant polycyclic aromatic compounds.
Carbon-Carbon Bond Formation via Cross-Coupling Methodologies
The chlorine atoms at the 3- and 5-positions of the thiophene ring provide sites for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) Utilizing Halogenated Thiophene Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. nih.govyoutube.com The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this context. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling involves the reaction of the dichlorinated thiophene with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.com This reaction is highly effective for forming biaryl structures. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com The reactivity of the two chlorine atoms can sometimes be differentiated to achieve selective mono- or di-substitution. nih.gov
The Sonogashira coupling provides a route to connect terminal alkynes to the thiophene ring. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The reaction can often be performed under mild conditions. wikipedia.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. wikipedia.org Variations of the Sonogashira reaction that are copper-free have also been developed. wikipedia.orgorganic-chemistry.org This reaction has been used to synthesize a variety of alkynyl-substituted pyridines from halogenated precursors. nih.govnih.gov
Other Transition-Metal Catalyzed Coupling Reactions
While palladium is the most common catalyst, other transition metals like nickel have also been employed in cross-coupling reactions. For instance, nickel-catalyzed Sonogashira couplings have been developed for certain substrates. wikipedia.org These alternative methods can offer different reactivity profiles and may be more cost-effective. Additionally, palladium-catalyzed C-H activation and cross-coupling reactions represent an emerging area for functionalizing thiophenes. rsc.org
Electrophilic Aromatic Substitution on the Dichlorinated Thiophene Ring
The thiophene ring, although deactivated by the two electron-withdrawing chlorine atoms, can still undergo electrophilic aromatic substitution. The directing effects of the substituents and the inherent reactivity of the thiophene nucleus guide the position of substitution. The presence of the chloromethyl group further influences the regioselectivity of these reactions.
Chloromethylation of thiophene itself using formaldehyde (B43269) and hydrogen chloride is a known method to produce 2-(chloromethyl)thiophene, though it can lead to the formation of side products like bis(thienyl)methane. google.comorgsyn.org This highlights the susceptibility of the thiophene ring to electrophilic attack, a principle that extends to the dichlorinated derivative, albeit with reduced reactivity.
Regiodirecting Effects of Chlorine and Chloromethyl Substituents
The regioselectivity of electrophilic aromatic substitution on the 3,5-dichloro-2-(chloromethyl)thiophene ring is primarily governed by the electronic effects of the chlorine and chloromethyl substituents. Both chlorine atoms and the chloromethyl group are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.
The chlorine atoms at the 3- and 5-positions exert a strong deactivating effect through their inductive electron withdrawal. While they possess lone pairs that can participate in resonance, their inductive effect is generally considered to be dominant in influencing reactivity. This deactivation makes electrophilic substitution reactions on this ring more challenging, often requiring harsher reaction conditions.
The chloromethyl group at the 2-position is also electron-withdrawing due to the electronegativity of the chlorine atom. In the context of electrophilic aromatic substitution, the primary directing influence comes from the substituents already present on the ring. For this compound, the only available position for substitution is the 4-position. Therefore, any electrophilic substitution reaction would be expected to occur at this site.
In related chlorinated thiophene systems, it has been observed that the presence of electron-withdrawing groups directs incoming electrophiles to the available vacant positions. For instance, in 2-chloro-3-(chloromethyl)thiophene, electrophilic substitution is directed to the 5-position due to the combined electron-withdrawing effects of the substituents.
Selectivity in Further Functionalization
The presence of multiple reactive sites in this compound—the thiophene ring and the chloromethyl group—allows for selective functionalization under appropriate reaction conditions. The chloromethyl group is particularly susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups.
The chlorine atom of the chloromethyl group can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to yield the corresponding substituted products. This reactivity is a common feature of benzylic-type halides and is enhanced by the ability of the thiophene ring to stabilize the incipient carbocation-like transition state. For example, the related compound 2-chloro-5-(chloromethyl)thiophene (B1361113) has been used in the synthesis of more complex molecules via substitution at the chloromethyl position. sigmaaldrich.com
Functionalization of the thiophene ring itself, beyond electrophilic substitution at the 4-position, would likely require more specialized methods. Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be employed to introduce new carbon-carbon bonds at the chlorinated positions, although the reactivity might be influenced by the presence of the other substituents.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can be directed towards either the thiophene sulfur atom or the chloromethyl group, depending on the reagents and conditions employed.
Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thiophenes and their derivatives. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA).
The electron-withdrawing nature of the chloro and chloromethyl substituents would make the thiophene ring less electron-rich and therefore less susceptible to oxidation compared to unsubstituted thiophene. However, with sufficiently strong oxidizing agents, the formation of the sulfoxide and subsequently the sulfone is expected. The oxidation to the sulfone is generally irreversible.
Selective Reduction of the Chloromethyl Group or Thiophene Ring
Selective reduction of this compound presents a synthetic challenge due to the presence of multiple reducible functional groups. The chloromethyl group can be reduced to a methyl group using various reducing agents, such as catalytic hydrogenation or hydride reagents.
Reduction of the thiophene ring is also possible but typically requires more forcing conditions, such as high-pressure hydrogenation with catalysts like palladium on carbon. The presence of the chlorine atoms on the ring could potentially be susceptible to hydrogenolysis under these conditions.
Achieving selectivity would depend on the choice of reducing agent and reaction conditions. For instance, a mild reducing agent might selectively reduce the chloromethyl group without affecting the thiophene ring or the chloro substituents.
Radical Reactions and Polymerization Behavior
Information on the specific radical reactions and polymerization of this compound is limited. However, the general reactivity of related compounds suggests potential pathways.
The chloromethyl group could potentially participate in radical reactions. For instance, under radical-initiating conditions, the C-Cl bond could undergo homolytic cleavage to form a thienylmethyl radical. This radical could then participate in various radical-mediated transformations.
Derivatives, Analogues, and Advanced Structural Architectures
Design and Synthesis of Functionalized 3,5-Dichloro-2-(chloromethyl)thiophene Analogues
The reactivity of this compound is primarily centered around the chloromethyl group and the chlorine substituents on the thiophene (B33073) ring. The chloromethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Concurrently, the chlorine atoms at the 3- and 5-positions can participate in various cross-coupling reactions, enabling the extension of the conjugated system.
The synthesis of functionalized analogues can be approached through several established synthetic routes. The chloromethyl group readily reacts with nucleophiles such as amines, thiols, and alkoxides to yield a variety of derivatives. Furthermore, modern cross-coupling methodologies, including Suzuki-Miyaura and Stille reactions, provide a powerful toolkit for forming new carbon-carbon bonds at the chlorinated positions of the thiophene ring. researchgate.net These reactions are instrumental in the synthesis of complex organic molecules with tailored electronic and photophysical properties.
Below is a table summarizing potential synthetic strategies for creating functionalized analogues of this compound.
| Reaction Type | Reactant/Reagent | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Nucleophilic Substitution | Primary/Secondary Amine (R₂NH) | Aminomethyl (-CH₂NR₂) | Pharmaceutical intermediates, Ligands for catalysis |
| Nucleophilic Substitution | Thiol (RSH) | Thioether (-CH₂SR) | Organic electronics, Self-assembled monolayers |
| Nucleophilic Substitution | Alkoxide (RO⁻) | Alkoxymethyl (-CH₂OR) | Protecting group strategies, Solubilizing groups |
| Suzuki-Miyaura Coupling | Arylboronic acid (ArB(OH)₂) | Aryl-substituted thiophene | Conjugated polymers, Organic light-emitting diodes (OLEDs) |
| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Alkyl/Aryl-substituted thiophene | Oligothiophenes, Materials for organic photovoltaics (OPVs) |
Incorporation of the this compound Scaffold into Polymeric Materials
The incorporation of the this compound scaffold into polymeric materials offers a pathway to novel materials with unique properties. The presence of multiple reactive sites on the molecule allows for its use as a monomer or a cross-linking agent in various polymerization reactions.
One approach involves the modification of the chloromethyl group to a polymerizable moiety. For instance, it can be converted to a vinyl group, an acrylate, or an epoxide, which can then undergo polymerization through various mechanisms such as free-radical, cationic, or ring-opening polymerization. rsc.org Another strategy is to utilize the chlorine atoms on the thiophene ring for polycondensation reactions.
The table below outlines potential methods for incorporating the this compound scaffold into polymeric structures.
| Polymerization Method | Monomer/Scaffold Role | Description | Resulting Polymer Type |
|---|---|---|---|
| Condensation Polymerization | Monomer | Reaction of the chloromethyl group (or a derivative) with a difunctional comonomer, leading to the elimination of a small molecule like HCl. youtube.com | Polyesters, Polyamides, Polyethers |
| Ring-Opening Metathesis Polymerization (ROMP) | Functionalized Monomer | The scaffold is first functionalized with a strained cyclic olefin (e.g., norbornene), which then undergoes ROMP. rsc.org | Functionalized Polynorbornenes |
| Cross-Coupling Polymerization | Monomer | The two chlorine atoms on the thiophene ring can be used in reactions like Suzuki or Stille polycondensation to form conjugated polymers. | Poly(thiophene)s and derivatives |
Synthesis of Oligothiophenes and Polythiophenes via Polymerization of Derived Monomers
Monomers derived from this compound are valuable precursors for the synthesis of well-defined oligothiophenes and polythiophenes. These materials are of significant interest due to their potential applications in organic electronics. nih.gov The regioregularity of the resulting polymers, which is crucial for their electronic properties, can be controlled through the choice of polymerization method. nih.govaps.org
Several catalytic systems, particularly those based on nickel and palladium, are effective for the polymerization of thiophene monomers. nih.gov Methods like Grignard Metathesis (GRIM) polymerization and Stille cross-coupling polymerization are widely used to produce high molecular weight, regioregular polythiophenes. nih.gov For instance, a monomer derived from this compound could be converted into a di-Grignard reagent or a distannylated derivative for subsequent polymerization. Oxidative polymerization using reagents like iron(III) chloride is another common method, though it often leads to less regioregular polymers. nih.gov
The following table details common polymerization methods for synthesizing polythiophenes from derived monomers.
| Polymerization Method | Catalyst/Reagent | Key Features | Monomer Requirement |
|---|---|---|---|
| Grignard Metathesis (GRIM) | Ni(II) catalysts (e.g., Ni(dppp)Cl₂) | Chain-growth mechanism, good control over molecular weight and regioregularity. | Dihalogenated thiophene is converted to a Grignard reagent in situ. |
| Stille Cross-Coupling | Pd(0) catalysts (e.g., Pd(PPh₃)₄) | Versatile for a wide range of functional groups, yields well-defined polymers. | One monomer must be dihalogenated and the other distannylated. |
| Suzuki Polycondensation | Pd(0) catalysts | Uses more environmentally benign boronic acids or esters. | One monomer is dihalogenated and the other is a diboronic acid or ester. |
| Chemical Oxidative Polymerization | FeCl₃, MoCl₅ | Simple and cost-effective method. nih.gov | Thiophene monomer with at least two unsubstituted α-positions. |
Development of Supramolecular Assemblies Featuring Dichloro-Chloromethyl Thiophene Units
The development of supramolecular assemblies based on dichloro-chloromethyl thiophene units is driven by the desire to create highly ordered nanostructures with emergent properties. nih.govuh.edu The self-assembly process is governed by a delicate balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and halogen bonding. acs.orgrsc.org The presence of chlorine atoms on the thiophene ring can significantly influence these interactions.
The electron-withdrawing nature of the chlorine atoms can modulate the electron density of the thiophene π-system, thereby affecting the strength of π-π stacking interactions. aps.org Furthermore, the chlorine atoms can participate in halogen bonding, a directional interaction with electron-donating atoms, which can be exploited to guide the self-assembly process. The chloromethyl group can also be functionalized to introduce moieties capable of forming strong hydrogen bonds, further directing the formation of specific supramolecular architectures. acs.org
The resulting supramolecular structures can range from one-dimensional nanowires and nanoribbons to two-dimensional sheets and three-dimensional crystalline networks. uh.edu The morphology and properties of these assemblies are highly dependent on the molecular design, processing conditions, and the nature of the substrate. uh.edu
The table below summarizes the key non-covalent interactions that can drive the self-assembly of derivatives of this compound.
| Interaction | Description | Influence of Dichloro-Chloromethyl Thiophene Scaffold |
|---|---|---|
| π-π Stacking | Attractive interaction between aromatic rings. | The chlorine atoms can tune the quadrupole moment of the thiophene ring, influencing the geometry and strength of the stacking. |
| Halogen Bonding | Non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | The chlorine atoms on the thiophene ring can act as halogen bond donors, directing the assembly. |
| Hydrogen Bonding | Interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | The chloromethyl group can be functionalized with hydrogen bond donors/acceptors (e.g., amides, carboxylic acids) to control the assembly. acs.org |
| Van der Waals Forces | Weak intermolecular forces that depend on the distance between atoms. | Important for the overall packing and stability of the supramolecular structure. |
Applications in Advanced Materials Science and As Chemical Intermediates
Role as Crucial Building Blocks in Organic Synthesis
The reactivity of the chloromethyl group and the substituted thiophene (B33073) ring in 3,5-dichloro-2-(chloromethyl)thiophene makes it a versatile precursor in the construction of more complex chemical structures.
Synthesis of Complex Organic Molecules with Tunable Properties
The presence of multiple reactive sites on the this compound molecule allows for its use in the synthesis of complex organic molecules where properties can be finely tuned. The chloromethyl group is a key functional handle for introducing a variety of substituents through nucleophilic substitution reactions. This allows for the systematic modification of a molecule's electronic and steric properties.
For instance, the substitution of the chlorine in the chloromethyl group with different nucleophiles can lead to the formation of ethers, esters, amines, and other functional groups. These modifications can influence the solubility, crystallinity, and electronic energy levels of the resulting compounds. The two chlorine atoms on the thiophene ring can also participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing larger conjugated systems. This multi-faceted reactivity enables chemists to design and synthesize molecules with tailored optical and electronic properties for specific applications.
Precursors for Advanced Heterocyclic Compounds
Thiophene and its derivatives are fundamental components of many advanced heterocyclic compounds. This compound serves as a key starting material for the synthesis of various fused thiophene systems and other complex heterocycles. These advanced heterocyclic compounds are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The strategic manipulation of the functional groups on this compound can lead to the formation of thieno[3,2-b]thiophenes, thieno[3,4-b]thiophenes, and other annulated thiophene structures. These fused-ring systems often exhibit enhanced electronic communication and charge transport properties compared to their single-ring counterparts, making them highly desirable for electronic applications.
Contributions to Organic Electronics and Optoelectronics
The development of organic electronic and optoelectronic devices has been significantly advanced by the synthesis of novel organic materials with tailored properties. Thiophene-based molecules and polymers are at the forefront of this research, and intermediates like this compound play a pivotal role in creating these functional materials.
Components in Organic Light-Emitting Diodes (OLEDs)
While specific research detailing the direct use of this compound in commercial OLEDs is not widely published, its role as a precursor to thiophene-based materials for this technology is significant. Thiophene oligomers and polymers are known to be effective charge-transporting and light-emitting materials. The ability to functionalize the thiophene core using intermediates like this compound allows for the fine-tuning of the emission color, efficiency, and lifetime of OLED devices. For example, derivatives of this compound could be used to synthesize hole-transporting materials (HTMs) or electron-transporting materials (ETMs) with specific energy levels to match other components within the OLED stack, thereby improving device performance.
Materials for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are a key component of flexible and low-cost electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Thiophene-based materials, particularly regioregular polythiophenes and fused thiophene systems, have demonstrated high charge carrier mobilities.
Applications in Organic Photovoltaics and Solar Cell Devices
In the realm of renewable energy, organic photovoltaics (OPVs) offer the potential for low-cost, flexible, and lightweight solar cells. The efficiency of OPVs is heavily dependent on the properties of the donor and acceptor materials in the active layer. Thiophene-based polymers and small molecules are widely used as donor materials due to their strong absorption in the visible spectrum and good charge-transporting properties.
Integration into Sensor Technologies
The inherent electronic properties of the thiophene ring, combined with the reactivity of the chloromethyl group, position this compound as a significant precursor in the development of sophisticated sensor technologies. Its ability to be incorporated into larger molecular frameworks or to serve as a monomer for functional polymers allows for the precise tuning of material properties to achieve high sensitivity and selectivity in sensor devices.
Fabrication of Biosensors and Chemosensors
The development of highly sensitive and selective biosensors and chemosensors is a critical area of research with applications ranging from medical diagnostics to environmental monitoring. Functionalized thiophenes are at the forefront of this field, acting as recognition materials that can detect a wide array of analytes. researchgate.net The compound this compound can be a key component in the synthesis of these advanced sensors.
The reactive chloromethyl group provides a convenient site for nucleophilic substitution reactions, allowing for the covalent attachment of biorecognition elements such as enzymes, antibodies, or specific chelating agents for metal ions. For instance, a thiophene-based fluorescent chemosensor was developed for the detection of zinc and cyanide ions, demonstrating the potential of functionalized thiophenes in creating highly specific sensing platforms. nih.gov Similarly, novel turn-off chemosensors based on functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines have been synthesized for the selective recognition of palladium ions. rsc.org
Furthermore, this compound can be used to create functional polymers for sensor applications. Polythiophene electrodes can be fabricated through the electro-oxidative polymerization of thiophene monomers. nih.gov The incorporation of the dichlorinated thiophene unit can modulate the electronic properties and surface morphology of the resulting polymer, which are crucial factors in sensor performance. The functional groups on such polymers play a significant role in their sensing capabilities. nih.gov
Table 1: Examples of Functionalized Thiophenes in Sensor Applications
| Sensor Type | Target Analyte | Thiophene Derivative Function |
| Fluorescent Chemosensor | Zn²⁺ and CN⁻ | Core of the fluorescent molecule |
| Turn-off Chemosensor | Pd²⁺ | Key structural component of the sensing molecule |
| Electrochemical Biosensor | H₂O₂ | Monomer for the fabrication of a polythiophene electrode |
Development of Electrochromic Devices
Electrochromic devices, which can reversibly change their color upon the application of an electrical voltage, are integral to technologies such as smart windows, anti-glare mirrors, and electronic displays. nih.gov Conducting polymers, particularly those based on polythiophene, are a major class of organic electrochromic materials due to their high coloration efficiency and fast switching times. google.com
The polymerization of thiophene derivatives is a common method to produce these electrochromic materials. capes.gov.br The compound this compound can serve as a monomer in the synthesis of electrochromic polymers. The presence of two chlorine atoms on the thiophene ring is expected to significantly influence the electronic bandgap of the resulting polymer, thereby affecting its color in both the neutral and oxidized states. This allows for the tuning of the electrochromic properties of the material.
Research on related polythiophene derivatives has shown that the chemical structure of the monomer has a profound impact on the electrochromic performance of the polymer, including its color contrast, switching speed, and stability. For example, copolymers of 3-[(3-thienylcarbonyl)oxy]-2,2-bis{[(3-thienylcarbonyl)oxy]}propyl 3-thiophene carboxylate with thiophene and pyrrole (B145914) have been synthesized and their electrochromic properties characterized. capes.gov.br The reactive chloromethyl group of this compound offers a route to further functionalize the polymer, potentially enhancing its processability or introducing additional functionalities.
Table 2: Properties of Thiophene-Based Electrochromic Polymers
| Polymer System | Color Change | Key Feature |
| Poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate) (PEDOT-PSS) | Transparent to colored | Used as a transparent electrode material in all-polymer devices capes.gov.br |
| Copolymers of functionalized thiophenes | Tunable color | Properties depend on the specific monomer and comonomer used capes.gov.br |
| Polythiophenes from chlorinated monomers | Potentially altered bandgap | The chlorine substituents are expected to modify the electronic structure |
Utility in Agrochemical Research and Development
The search for new and effective agrochemicals is a continuous effort to ensure food security and manage crop diseases. Thiophene-containing compounds have emerged as a promising class of molecules with significant pesticidal activities. The structural motif of a chlorinated thiophene is found in a number of commercially relevant fungicides and insecticides, highlighting the importance of this heterocyclic scaffold in agrochemical design.
The compound this compound is a valuable precursor for the synthesis of such agrochemicals. Its reactive chloromethyl group can readily participate in reactions to build more complex molecules with desired biological activities. For example, the synthesis of antifungal agents often involves the coupling of a heterocyclic core with various side chains, a process where a chloromethylated thiophene can act as a key intermediate. nbinno.com
Research has demonstrated the fungicidal efficacy of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are synthesized by splicing nicotinic acid and thiophene substructures. The utility of chlorinated thiophenes in this context is evident, as the substitution pattern on the thiophene ring can significantly impact the biological activity of the final compound. The chlorination of thiophene is a known industrial process to produce intermediates for agrochemicals. google.com The presence of chlorine atoms in a molecule can enhance its lipophilicity, which can improve its penetration through biological membranes and, consequently, its efficacy as a pesticide.
Table 3: Role of Thiophene Derivatives in Agrochemicals
| Agrochemical Class | Example Application | Role of Thiophene Moiety |
| Fungicides | Control of cucumber downy mildew | Core structural component of active N-(thiophen-2-yl) nicotinamide derivatives |
| Insecticides | Broad-spectrum crop protection | Scaffold for various insecticidal compounds |
| Nematicides | Seed treatment | Part of the molecular structure of nematicidal agents |
Advanced Characterization and Spectroscopic Analysis in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3,5-dichloro-2-(chloromethyl)thiophene, both ¹H and ¹³C NMR would provide crucial information.
In the ¹H NMR spectrum, one would anticipate a singlet for the single proton on the thiophene (B33073) ring and another singlet for the two protons of the chloromethyl group. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the chlorine atoms.
The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four unique carbon atoms in the thiophene ring and one signal for the chloromethyl carbon. The positions of these signals would further delineate the electronic environment of each carbon atom.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, the absence of correlations would confirm the isolated nature of the thiophene ring proton and the chloromethyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the thiophene proton signal to its corresponding carbon signal and the chloromethyl proton signal to its carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H4 | ~7.0-7.5 (s, 1H) | - |
| CH₂Cl | ~4.5-5.0 (s, 2H) | - |
| C2 | - | ~135-145 |
| C3 | - | ~125-135 |
| C4 | - | ~120-130 |
| C5 | - | ~125-135 |
| CH₂Cl | - | ~40-50 |
Note: These are predicted values based on known substituent effects on thiophene rings and require experimental verification.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 200.5 g/mol . The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, which would be a key identifying feature.
Analysis of the fragmentation pattern would likely reveal the loss of a chlorine atom, a chloromethyl radical, or other characteristic fragments, providing further confirmation of the compound's structure.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₅H₃Cl₃S), confirming that the observed mass corresponds to the correct combination of atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Key expected vibrational bands would include:
C-H stretching and bending vibrations for the thiophene ring proton.
C-H stretching and bending vibrations for the chloromethyl group.
C=C and C-S stretching vibrations characteristic of the thiophene ring.
C-Cl stretching vibrations for the chloro substituents on the ring and the chloromethyl group.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Ring Stretch | 1600-1450 |
| CH₂ Scissoring | ~1450 |
| C-S Ring Stretch | 850-600 |
| C-Cl Stretch | 800-600 |
Note: These are general ranges and the exact positions of the peaks would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated thiophene ring. The position and intensity of these bands would be influenced by the presence of the chloro and chloromethyl substituents.
Advanced Spectroscopic Methods for In-situ Reaction Monitoring and Mechanistic Studies
The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. Advanced spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for this purpose. These non-invasive methods provide detailed molecular information throughout the course of a reaction without the need for sample extraction, thereby preserving the integrity of the chemical system under investigation. xjtu.edu.cnnih.govmt.com
In the context of synthesizing and functionalizing thiophene derivatives like this compound, in-situ spectroscopic monitoring can offer invaluable insights. For instance, in the electrophilic chlorination of a thiophene precursor, these techniques can track the consumption of the starting material and the formation of mono-, di-, and polychlorinated species in real-time. Similarly, the subsequent chloromethylation step can be monitored to optimize reaction conditions and maximize the yield of the desired product while minimizing the formation of byproducts.
While specific in-situ spectroscopic studies on the synthesis of this compound are not extensively available in public literature, the principles can be illustrated through a representative, hypothetical study on the electrophilic chlorination of a dichlorothiophene to yield a trichlorothiophene.
In a hypothetical scenario, the progress of the reaction:
2,4-dichlorothiophene (B3031161) + Cl₂ → 2,4,5-trichlorothiophene + HCl
could be monitored using in-situ FTIR spectroscopy. The instrument's probe, inserted directly into the reaction vessel, would continuously record the infrared spectrum of the reaction mixture. By tracking the characteristic vibrational frequencies of the reactant and product, their concentrations can be plotted over time.
For example, a characteristic C-H bending vibration of the 2,4-dichlorothiophene might be observed to decrease in intensity, while a new band corresponding to a vibrational mode of the 2,4,5-trichlorothiophene product would appear and grow. The rate of these changes provides direct information about the reaction kinetics.
The following interactive data table illustrates the type of data that could be generated from such an in-situ FTIR study. The table shows the change in absorbance of characteristic infrared peaks for the reactant and product over the course of the reaction, allowing for the determination of concentration profiles and reaction rates.
| Time (minutes) | Reactant Absorbance (AU) at specific cm⁻¹ | Product Absorbance (AU) at specific cm⁻¹ |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.56 | 0.44 |
| 30 | 0.42 | 0.58 |
| 40 | 0.31 | 0.69 |
| 50 | 0.23 | 0.77 |
| 60 | 0.17 | 0.83 |
This data is hypothetical and for illustrative purposes only.
Such data allows for a detailed mechanistic investigation. For instance, the appearance and subsequent disappearance of certain absorption bands could indicate the formation of unstable intermediates, providing direct evidence for a proposed reaction pathway. Furthermore, by conducting the reaction under various conditions (e.g., different temperatures, catalyst concentrations), the influence of these parameters on the reaction rate and mechanism can be precisely determined, leading to optimized and more efficient synthetic processes. xjtu.edu.cnnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are employed to understand the fundamental electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics.
Key properties calculated using DFT for thiophene (B33073) derivatives include:
Energies of Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated to quantify the reactivity of the molecule. mdpi.comresearchgate.net
For instance, DFT studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives have shown how different substituents on the thiophene ring influence the HOMO-LUMO gap and, consequently, the molecule's predicted reactivity. mdpi.com Such calculations for 3,5-dichloro-2-(chloromethyl)thiophene would elucidate how the chloro and chloromethyl substituents modulate its electronic properties and stability.
Table 1: Examples of Electronic Properties Calculated for Thiophene Derivatives using DFT
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Predicts chemical reactivity and kinetic stability mdpi.com |
| Ionization Potential (I) | The minimum energy required to remove an electron | Relates to the molecule's ability to undergo oxidation |
| Electron Affinity (A) | The energy released when an electron is added | Relates to the molecule's ability to undergo reduction |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates lower reactivity |
This table is illustrative of the types of data generated in DFT studies of thiophene derivatives. Specific values for this compound are not available in the cited literature.
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect reactants to products. smu.edu By calculating the potential energy surface, researchers can delineate the step-by-step mechanism of a reaction involving molecules like this compound. smu.edu
This analysis allows for:
Identification of Stationary Points: Locating the energy minima corresponding to reactants, products, and intermediates, as well as the saddle points representing transition states. smu.edu
Intrinsic Reaction Coordinate (IRC) Analysis: Following the minimum energy path from a transition state down to the reactants and products to confirm that the correct pathway has been identified. smu.edu
Activation Energy Calculation: Determining the energy barrier of a reaction, which is the energy difference between the reactants and the transition state. This is a key factor in predicting reaction rates.
For a molecule like this compound, computational analysis could be used to study its synthesis or its subsequent reactions, such as nucleophilic substitution at the chloromethyl group. These studies provide a detailed understanding of the reaction's feasibility, potential byproducts, and the factors influencing its outcome. montclair.edu
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key area of flexibility is the rotation of the chloromethyl (-CH₂Cl) group relative to the thiophene ring.
Structure-Activity Relationship (SAR) Modeling for Thiophene-Based Compounds
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. youtube.comnih.gov By systematically modifying a molecule's structure and observing the effect on its activity, researchers can identify the chemical features responsible for its biological effects. researchgate.net
For thiophene-based compounds, SAR studies have been crucial in optimizing their potency as therapeutic agents. researchgate.netnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are often used to build mathematical models that correlate structural descriptors with activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
A key application of computational modeling in drug discovery is predicting how a small molecule (a ligand), such as a thiophene derivative, will bind to a biological macromolecule, typically a protein or enzyme. nih.govnih.gov This is often achieved through molecular docking.
Molecular docking simulations attempt to predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govmdpi.com The process involves:
Obtaining Structures: A 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank. mdpi.com A 3D model of the ligand is also generated.
Docking Simulation: A docking algorithm samples a large number of possible orientations of the ligand within the protein's binding site and scores each pose based on its calculated binding affinity. researchgate.net
Analysis: The resulting poses are analyzed to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com
Molecular dynamics simulations can then be performed on the docked complex to assess its stability over time. nih.govmdpi.com These computational techniques are invaluable for screening virtual libraries of compounds, prioritizing candidates for synthesis, and guiding the design of more potent and selective inhibitors based on thiophene scaffolds. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are theoretically capable of predicting a range of spectroscopic parameters. These computational approaches model the electronic structure of the molecule to estimate its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption spectra (UV-Vis).
In a typical computational study, the first step involves the optimization of the molecule's geometry to find its most stable conformation. Following this, various spectroscopic properties can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. liverpool.ac.uk Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shift values. These predictions are valuable for assigning signals in experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. This information is crucial for the detailed interpretation of experimental vibrational spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. mdpi.com These calculations can yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for understanding the electronic structure and chromophores within the molecule.
Future Research Directions and Emerging Trends
Exploration of Green Chemistry Principles in Synthesis of 3,5-Dichloro-2-(chloromethyl)thiophene
The traditional synthesis of thiophene (B33073) derivatives often involves harsh reagents and generates significant waste. benthamdirect.com Emerging research focuses on aligning the synthesis of compounds like this compound with the principles of green chemistry to enhance sustainability. uniroma1.it Key areas of exploration include the use of environmentally benign solvents, such as water or ethanol (B145695), which have proven effective in other halogenated thiophene syntheses. nih.govunito.it The adoption of water as a reaction medium, including the potential use of industrial wastewater, represents a significant step towards greener processes for Pd-catalysed C-H arylation of thiophenes. unito.it
Furthermore, alternative energy sources like microwave irradiation are being investigated to accelerate reaction times and improve energy efficiency, as demonstrated in the solvent-free synthesis of various oligothiophenes. nih.gov Methodologies that improve atom economy, such as transition-metal-free cyclization reactions or direct C-H functionalization, are also a major focus. organic-chemistry.orgmdpi.com For instance, strategies using elemental sulfur with 1,3-diynes or potassium sulfide (B99878) with buta-1-enes offer atom-economical routes to the thiophene core. organic-chemistry.org The development of syntheses in deep eutectic solvents, which are considered green alternatives to classic ionic liquids, is another promising avenue. rsc.org These approaches aim to reduce the use of hazardous substances and minimize waste, making the production of this compound and its derivatives more ecologically and economically viable. benthamdirect.comuniroma1.it
A comparative look at potential green synthesis strategies is presented below.
| Green Chemistry Principle | Potential Application to Thiophene Synthesis | Key Advantages | Reference |
|---|---|---|---|
| Use of Safer Solvents | Employing water or ethanol instead of halogenated solvents for cyclization and functionalization reactions. | Reduces toxicity, improves safety, and simplifies waste disposal. | nih.govunito.it |
| Alternative Energy Sources | Utilizing microwave-assisted synthesis for coupling reactions. | Faster reaction rates, higher yields, and reduced energy consumption. | nih.gov |
| Atom Economy | Developing direct C-H activation and transition-metal-free cyclization pathways. | Maximizes the incorporation of starting materials into the final product, minimizing waste. | organic-chemistry.orgmdpi.com |
| Catalysis | Using recyclable catalysts or developing catalyst-free methods. | Enhances reaction efficiency, reduces waste from stoichiometric reagents, and lowers costs. | rsc.orgmdpi.com |
Development of Novel Catalytic Systems for Enhanced Functionalization
The functionalization of the thiophene ring is critical for tuning its properties. Future research will heavily invest in novel catalytic systems to achieve more efficient and selective C-H functionalization of the this compound scaffold. mdpi.com Direct C-H arylation is emerging as a powerful alternative to traditional cross-coupling reactions because it avoids the need for pre-functionalization of one of the aromatic partners, thus simplifying synthetic routes and improving atom economy. unito.it
Palladium-based catalysts are extensively studied for their ability to activate C-H bonds on heteroaromatic compounds. mdpi.com A key challenge and area of focus is controlling the regioselectivity of these reactions, especially in a molecule with multiple potential reaction sites. mdpi.comacs.org Research into ligand development is crucial, as ligands can control which C-H bond (e.g., C-4 position) is activated. researchgate.net Beyond palladium, there is growing interest in using more earth-abundant and cost-effective metals as catalysts. mdpi.com Heterogeneous catalysts, such as Pd/C, are also gaining attention as they offer easier separation and recycling, contributing to greener and more cost-effective industrial processes. semanticscholar.org These advanced catalytic methods will enable the precise and versatile modification of this compound, opening pathways to a wider range of complex and functional molecules.
Integration into Hybrid Organic-Inorganic Materials
A significant trend in materials science is the creation of hybrid organic-inorganic materials that combine the properties of both components. The this compound molecule is an ideal candidate for integration into such systems. The reactive chloromethyl group provides a convenient anchor for grafting the thiophene unit onto the surface of inorganic materials like titanium dioxide (TiO₂), zeolites, or silica (B1680970) nanoparticles. researchgate.netmdpi.com
For instance, thiophene-based oligomers have been used as sensitizers for TiO₂ in photocatalysis, demonstrating that such hybrid materials can be active under visible light. researchgate.net Similarly, covalent organic frameworks (COFs), which are crystalline porous materials, can incorporate thiophene units to create ordered structures with tunable electronic properties. mdpi.comnih.gov Integrating this compound could lead to hybrid materials with applications in photocatalysis, sensing, or as charge-transport layers in perovskite solar cells. mdpi.comacs.org The dichloro-substitution pattern would further allow for tuning of the electronic energy levels to optimize performance in these devices.
Advanced Methodologies for Polymerization Control
Polymers based on thiophene are renowned for their conductive properties, but these properties are highly dependent on the polymer's structural characteristics, such as molecular weight, regioregularity, and polydispersity. researchgate.netrsc.org Future research will focus on applying advanced polymerization methodologies to monomers derived from this compound to achieve precise control over the final polymer architecture.
Methods like Direct Arylation Polymerization (DArP) are becoming popular as they offer a more atom- and step-economic route to conjugated polymers compared to traditional methods like Suzuki or Stille coupling. mdpi.commdpi.comrsc.org Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could also be adapted to provide polymers with well-defined molecular weights and low polydispersity indices. Furthermore, electropolymerization is a powerful technique for creating uniform thin films of microporous polymer networks directly on electrode surfaces, which is advantageous for device fabrication. acs.orggoogle.com By controlling the head-to-tail coupling of the thiophene units, researchers can minimize structural defects and enhance charge carrier mobility, leading to superior performance in organic electronic devices. rsc.org
Computational Design of Next-Generation Thiophene-Based Functional Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the properties of new materials before their synthesis. scienceopen.com This in silico approach is being increasingly applied to thiophene-based systems to accelerate the discovery of next-generation functional materials. nih.govresearchgate.net Researchers can computationally screen libraries of virtual compounds derived from the this compound core by modifying its substituents. researchgate.net
These theoretical studies can predict key properties such as electronic band gaps, HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics. mdpi.comrdd.edu.iqacs.org This predictive power helps identify the most promising candidates for specific applications, such as organic photovoltaics, field-effect transistors, or sensors. nih.govmdpi.com For example, DFT calculations can guide the design of molecules with optimized energy levels for efficient charge transfer in solar cells or with specific spectral features for mechanochromic materials. nih.govacs.org The integration of computational design with experimental synthesis creates a powerful feedback loop, streamlining the development of materials with tailored functionalities. nih.govnih.gov
Expansion of Applications in Underexplored Scientific Domains
While thiophene derivatives are well-established in organic electronics, significant potential remains in less explored domains. acs.orgeprajournals.com The unique electronic properties and functional handles of this compound make it a candidate for a variety of novel applications. In medicinal chemistry, thiophene-containing compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. eprajournals.comnih.gov The specific substitution pattern of this compound could be leveraged to develop new therapeutic agents with enhanced efficacy or novel mechanisms of action.
There is also potential in the field of advanced sensors. The thiophene core is sensitive to its environment, and functionalization can be tailored to create materials that respond to specific analytes, temperature changes, or mechanical stress. thieme-connect.com Furthermore, the ability to form complex supramolecular architectures and hybrid materials opens doors to applications in areas like theranostics, where a single molecular platform can be used for both diagnosis and therapy. nih.gov Exploring these underexplored domains will diversify the utility of this compound beyond its current applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dichloro-2-(chloromethyl)thiophene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis often involves chlorination of thiophene derivatives. For example, direct chlorination of 2-(chloromethyl)thiophene using Cl2 or sulfuryl chloride (SO2Cl2) under controlled temperatures (0–25°C) can yield the target compound. Optimization requires monitoring reaction time and stoichiometry to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical . Cross-coupling reactions with organometallic catalysts (e.g., Pd-based systems) may also be explored, as seen in analogous thiophene syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and DEPT-135) to confirm substitution patterns and chlorine positions.
- Mass spectrometry (EI-MS or HRMS) to verify molecular ion peaks (expected m/z ~212–214 for [M]<sup>+</sup>).
- Elemental analysis to validate C, H, Cl, and S content.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for experimental reproducibility) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.
- Ventilation : Ensure adequate airflow to prevent inhalation of volatile chlorinated byproducts.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste channels.
- Toxicity Mitigation : Given the structural similarity to hazardous benzimidazole derivatives (e.g., 4,5-dichloro-2-(trifluoromethyl)-benzimidazole), avoid skin contact and monitor for hepatic toxicity in prolonged exposure scenarios .
Q. How does the reactivity of this compound compare to other chlorinated thiophenes?
- Methodological Answer : The chloromethyl group at position 2 enhances electrophilicity, making it susceptible to nucleophilic substitution (e.g., SN2 reactions with amines or alkoxides). The 3,5-dichloro substituents stabilize the aromatic ring, reducing electrophilic aromatic substitution (EAS) reactivity compared to non-chlorinated analogs. Comparative studies using DFT calculations can quantify electronic effects .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior.
- Compare computed activation energies for competing reaction pathways (e.g., substitution at Cl vs. chloromethyl groups) .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for chlorinated thiophenes?
- Methodological Answer :
- Data Cross-Validation : Replicate spectral measurements (NMR, IR) under standardized conditions (solvent, temperature).
- Isotopic Labeling : Use <sup>37</sup>Cl-labeled analogs to distinguish overlapping signals in crowded spectra.
- Collaborative Reproducibility : Share raw data via platforms like ChemSpider or PubChem to benchmark against literature .
Q. How can the environmental persistence of this compound be assessed, and what degradation pathways are plausible?
- Methodological Answer :
- Conduct photodegradation studies under UV light (254 nm) with GC-MS monitoring to identify breakdown products (e.g., dechlorinated thiophenes).
- Evaluate hydrolysis kinetics at varying pH levels (pH 3–11) to assess stability in aqueous environments.
- Use QSAR models to predict biodegradability based on chlorine substitution patterns .
Q. What mechanistic insights explain the compound’s behavior in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- The chloromethyl group acts as a directing group, facilitating oxidative addition with Pd(0) catalysts.
- Steric hindrance from 3,5-dichloro substituents slows transmetallation steps, requiring elevated temperatures (80–100°C).
- Mechanistic studies using <sup>31</sup>P NMR can track ligand dynamics during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
